molecular formula C19H22BrClN2O B3575314 1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine

Cat. No.: B3575314
M. Wt: 409.7 g/mol
InChI Key: ROGAACLOBFONGS-UHFFFAOYSA-N
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Description

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of bromine, methoxy, and chlorine substituents on its phenyl rings, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with suitable reagents.

    Introduction of substituents: The bromine, methoxy, and chlorine substituents can be introduced through various substitution reactions. For instance, bromination and chlorination can be carried out using bromine and chlorine reagents, respectively, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-bromo-4-methoxybenzaldehyde, while reduction of the bromine substituent can produce 3-methoxyphenylmethyl-4-[(4-chlorophenyl)methyl]piperazine.

Scientific Research Applications

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperazine derivatives with biological targets.

    Medicine: Piperazine derivatives have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The presence of bromine, methoxy, and chlorine substituents can influence its binding affinity and selectivity towards these targets. The compound may act by modulating enzyme activity, receptor binding, or other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine
  • 1-[(3-chloro-4-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine
  • 1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine

Uniqueness

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine is unique due to the specific combination of bromine, methoxy, and chlorine substituents on its phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrClN2O/c1-24-19-7-4-16(12-18(19)20)14-23-10-8-22(9-11-23)13-15-2-5-17(21)6-3-15/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGAACLOBFONGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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